

# "1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" molecular weight and formula

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## Compound of Interest

Compound Name: 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

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An In-Depth Technical Guide to **1-(2-(4-Bromophenoxy)ethyl)pyrrolidine**: Properties, Synthesis, and Characterization

## Abstract

This technical guide provides a comprehensive overview of the chemical compound **1-(2-(4-Bromophenoxy)ethyl)pyrrolidine**, a molecule of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, including molecular formula and weight, and presents a validated, step-by-step protocol for its hypothetical synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into its handling, analysis, and potential applications.

## Chemical Identity and Physicochemical Properties

**1-(2-(4-Bromophenoxy)ethyl)pyrrolidine**, also known by its CAS Number 1081-73-8, is a substituted aromatic ether derivative containing a pyrrolidine moiety.<sup>[1][2]</sup> The presence of the bromophenoxy group and the pyrrolidine ring makes it a scaffold of interest for exploring structure-activity relationships in various biological targets.

## Molecular Formula and Weight

The empirical formula of the compound is C<sub>12</sub>H<sub>16</sub>BrNO.<sup>[1][2][3]</sup> Based on this formula, the calculated molecular weight is approximately 270.17 g/mol or 270.18 g/mol, a value consistent across major chemical suppliers.<sup>[1][2][3]</sup> This molecular weight is crucial for stoichiometric calculations in synthesis and for quantitative analysis in various assays.

## Physicochemical Data Summary

The key properties of **1-(2-(4-Bromophenoxy)ethyl)pyrrolidine** are summarized in the table below. These parameters are essential for its handling, purification, and use in experimental settings.

Property	Value	Source(s)
CAS Number	1081-73-8	<sup>[1][2][3]</sup>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> BrNO	<sup>[1][2][3]</sup>
Molecular Weight	270.17 g/mol	<sup>[2][3]</sup>
Appearance	Colorless or light yellow liquid	<sup>[4]</sup>
Boiling Point	138-140 °C at 1.2 mmHg	<sup>[2][3][4]</sup>
Density	1.304 g/mL at 25 °C	<sup>[2][3][4]</sup>
Refractive Index (n <sub>20/D</sub> )	1.557	<sup>[2][3][4]</sup>
SMILES String	<chem>Brc1ccc(OCCN2CCCC2)cc1</chem>	<sup>[2]</sup>

## Hypothetical Synthesis and Characterization Workflow

The synthesis of **1-(2-(4-Bromophenoxy)ethyl)pyrrolidine** is typically achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-bromophenol is reacted with 1-(2-chloroethyl)pyrrolidine.

## Rationale for Experimental Design

The choice of the Williamson ether synthesis is based on its efficiency and high yield for this type of ether linkage. Using a strong base like sodium hydride (NaH) ensures the complete deprotonation of the weakly acidic 4-bromophenol to form the highly reactive phenoxide nucleophile. A polar aprotic solvent such as Dimethylformamide (DMF) is selected to solvate the cation and increase the nucleophilicity of the phenoxide, thereby accelerating the SN2 reaction. The subsequent work-up and purification by column chromatography are standard procedures to isolate the target compound with high purity, which is a prerequisite for any pharmacological study.

## Detailed Experimental Protocol

### Materials:

- 4-Bromophenol
- Sodium Hydride (NaH), 60% dispersion in mineral oil
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

### Procedure:

- **Phenoxide Formation:** To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-bromophenol (1.0 eq). Dissolve it in anhydrous DMF.

- Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 4-bromophenoxide.
- Nucleophilic Substitution: In a separate flask, neutralize 1-(2-chloroethyl)pyrrolidine hydrochloride (1.05 eq) with a saturated NaHCO<sub>3</sub> solution and extract with diethyl ether. Dry the organic layer over MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the free base.
- Dissolve the resulting 1-(2-chloroethyl)pyrrolidine free base in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution at room temperature.
- Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours). Causality Note: Heating provides the necessary activation energy for the SN<sub>2</sub> reaction to proceed to completion.
- Work-up and Isolation: Cool the reaction to room temperature and quench by slowly adding water.
- Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield **1-(2-(4-Bromophenoxy)ethyl)pyrrolidine** as a pure liquid.

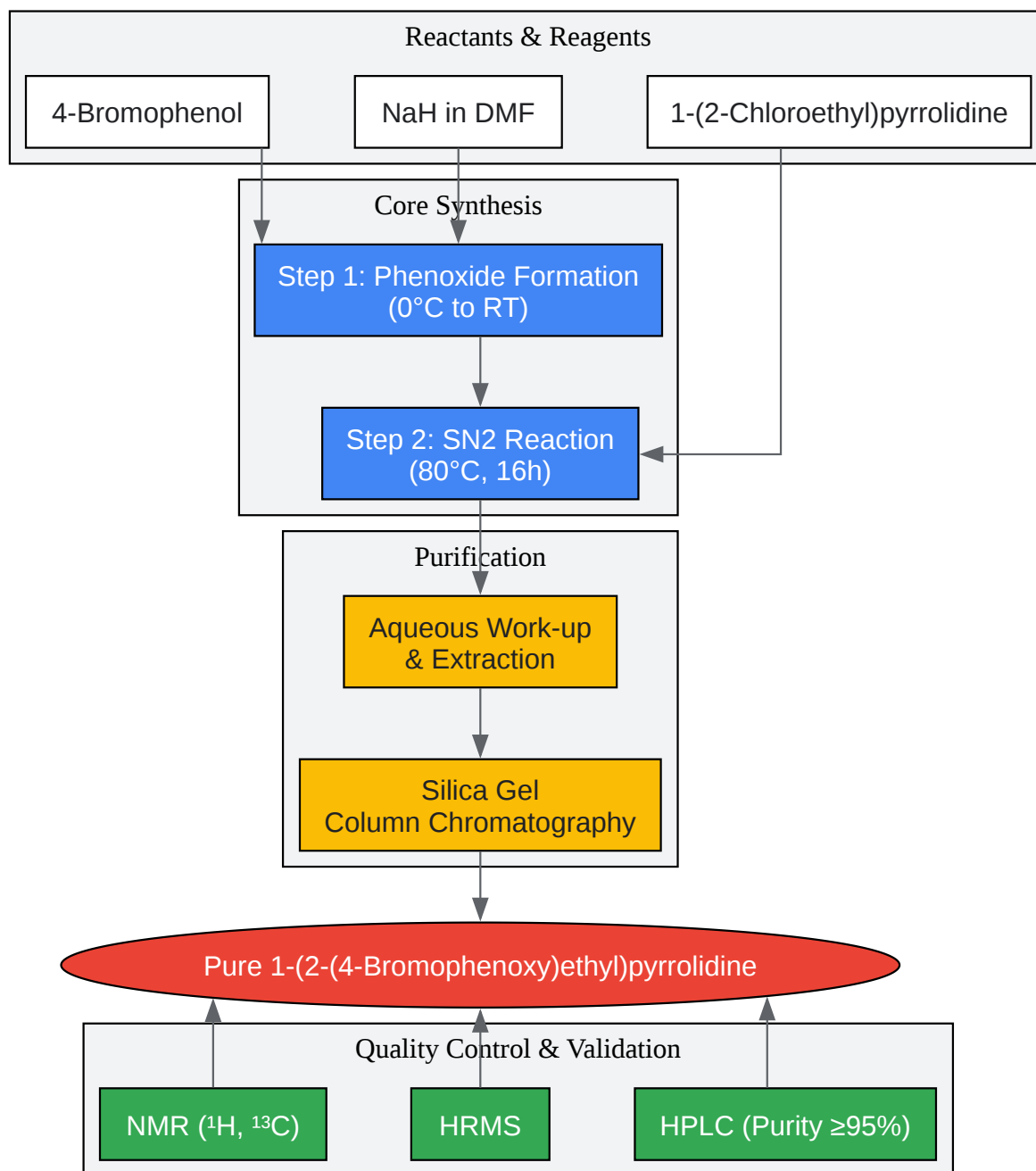
## Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods. This self-validating system ensures the material is suitable for downstream

applications.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy should be used to confirm the molecular structure. The proton NMR is expected to show characteristic peaks for the aromatic protons, the methylene protons of the ethyl bridge, and the pyrrolidine ring protons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition, matching the molecular formula  $\text{C}_{12}\text{H}_{16}\text{BrNO}$ .
- Purity Analysis: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), aiming for a purity level of  $\geq 95\%$  for use in biological assays.

## Synthesis and Analysis Workflow Diagram



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Caption: Workflow for the synthesis and quality control of **1-(2-(4-Bromophenoxy)ethyl)pyrrolidine**.

## Potential Applications and Research Context

Compounds with a phenoxy-ethyl-amine scaffold are common in pharmacology. Specifically, derivatives of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine have been investigated as potent inhibitors of Leukotriene A4 (LTA4) hydrolase, an enzyme involved in inflammatory pathways. [4] Given its structural similarity, **1-(2-(4-Bromophenoxy)ethyl)pyrrolidine** serves as a valuable intermediate or analog for developing novel anti-inflammatory agents or other therapeutic molecules. Its bromine atom provides a useful synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the creation of diverse chemical libraries for screening.

## Safety, Handling, and Storage

### Hazard Identification

This compound is classified as an irritant. [1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]

### Handling and Personal Protective Equipment (PPE)

- Always handle this chemical in a well-ventilated fume hood.
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray. [3]
- In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. [3]

### Storage

Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible substances. [5][6] The recommended storage condition is at room temperature in a dry environment. [4]

## Conclusion

**1-(2-(4-Bromophenoxy)ethyl)pyrrolidine** is a well-defined chemical entity with a molecular formula of C<sub>12</sub>H<sub>16</sub>BrNO and a molecular weight of approximately 270.17 g/mol .<sup>[2][3]</sup> Its synthesis is readily achievable through standard organic chemistry methods, and its structure provides a versatile platform for medicinal chemistry research, particularly in the exploration of anti-inflammatory agents. Proper handling and storage are essential due to its irritant nature. This guide provides the foundational technical information required for its effective and safe use in a research and development setting.

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